5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione
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Overview
Description
5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione is a heterocyclic compound that contains both an imidazolidinedione ring and an aminomethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione typically involves the cyclization of amido-nitriles. One common method involves the reaction of 4-(aminomethyl)benzonitrile with urea under acidic conditions to form the imidazolidinedione ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can convert the imidazolidinedione ring to imidazolidine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinediones and imidazolidines, depending on the specific reagents and conditions used.
Scientific Research Applications
5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimalarial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)phenylboronic acid hydrochloride: Similar in structure but contains a boronic acid group instead of an imidazolidinedione ring.
N-(3-(Aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine: Contains an isoxazole ring and is used as a pesticide.
Uniqueness
5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione is unique due to its imidazolidinedione ring, which imparts specific chemical and biological properties
Properties
CAS No. |
916210-72-5 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c11-5-6-1-3-7(4-2-6)8-9(14)13-10(15)12-8/h1-4,8H,5,11H2,(H2,12,13,14,15) |
InChI Key |
BKCVAYFENYDHPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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